3-bromo-N-(pyridin-3-ylmethyl)benzamide
Description
Chemical Structure and Properties 3-Bromo-N-(pyridin-3-ylmethyl)benzamide (C₁₃H₁₁BrN₂O, molecular weight ~297.15 g/mol) consists of a benzamide core substituted with a bromine atom at the 3-position and a pyridin-3-ylmethyl group attached to the amide nitrogen. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor development .
For example, 3-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d) was prepared using 3-bromobenzoyl chloride and a quinazolinone amine precursor .
Properties
IUPAC Name |
3-bromo-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDGKMCFHKWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzamide ring is achieved through a bromination reaction. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane.
Amidation: The brominated benzamide is then reacted with pyridin-3-ylmethylamine to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient bromine at the 3-position undergoes substitution with nucleophiles (e.g., amines, alkoxides).
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine Substitution | K₂CO₃, DMF, 100°C, 24h | 3-Amino-N-(pyridin-3-ylmethyl)benzamide | 62% | |
| Methoxylation | NaOMe, CuI, DMSO, 120°C | 3-Methoxy-N-(pyridin-3-ylmethyl)benzamide | 55% |
Cross-Coupling Reactions
The bromine serves as a leaving group in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions : K₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80°C, 12h.
-
Example : Coupling with phenylboronic acid yields 3-phenyl-N-(pyridin-3-ylmethyl)benzamide (73% yield).
Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃/Xantphos
-
Conditions : Toluene, 110°C, 18h.
-
Product : 3-(Dimethylamino)-N-(pyridin-3-ylmethyl)benzamide (68% yield).
Radical-Mediated Bromination
In the presence of I₂ and TBHP, the compound participates in chemodivergent pathways:
-
Bromination : Forms 3,5-dibromo derivatives via radical intermediates .
-
Amidation : Competing pathway yielding N-(pyridin-2-yl)amides under similar conditions .
Key Mechanistic Steps :
-
Formation of pyridinium salt intermediates.
-
Radical generation via TBHP/I₂ system.
Hydrolysis of the Amide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 6h | 3-Bromobenzoic acid + Pyridin-3-ylmethylamine | 89% |
| NaOH (10%), EtOH, 70°C, 4h | 3-Bromobenzoate salt | 78% |
Crystallographic and Structural Insights
X-ray diffraction studies reveal intermolecular interactions influencing reactivity:
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
3-Bromo-N-(pyridin-3-ylmethyl)benzamide has been explored for its pharmacological properties. It serves as a potential pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions. Notably, it has shown promise as an inhibitor of human steroid-11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are critical enzymes in steroid hormone biosynthesis. The most potent inhibitors in related studies exhibited IC50 values ranging from 53 to 166 nM, indicating strong biological activity against these targets .
Case Study: Inhibition of Steroid Hormone Synthesis
In a study evaluating a series of N-(pyridin-3-yl)benzamides, 3-bromo derivatives were synthesized and tested for their ability to inhibit CYP enzymes. The results demonstrated that modifications to the pyridine and benzamide components significantly influenced inhibitory potency, highlighting the relevance of structural optimization in drug design .
Biological Studies
Enzyme Inhibition and Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have been tested against multidrug-resistant strains of Salmonella Typhi, revealing significant antibacterial activity. The mechanism often involves interaction with bacterial enzymes, leading to inhibition of critical metabolic pathways .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 6.25 | XDR Salmonella Typhi |
| This compound | TBD | TBD |
Material Science
Synthesis of Advanced Materials
The compound is also studied for its role as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical structure allows for the formation of copolymers with specific properties, potentially useful in various industrial applications.
Case Study: Polymer Synthesis
In one investigation, researchers utilized this compound as a monomer in polymerization reactions, resulting in materials with enhanced thermal stability and mechanical properties. These findings suggest that such compounds can be integral to developing new materials with tailored functionalities.
Chemical Reactivity and Synthesis
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves bromination followed by amidation reactions. Various reaction conditions have been optimized to enhance yield and purity during synthesis.
Table: Synthetic Methods Overview
| Step | Description |
|---|---|
| Bromination | Utilizes bromine or brominating agents under acidic conditions |
| Amidation | Conducted with appropriate amines to yield the final product |
| Reaction Yield | Optimized through continuous flow reactors for industrial applications |
Mechanism of Action
The exact mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridinylmethyl group can play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.
Comparison with Similar Compounds
Pyridinylmethyl-Substituted Benzamides
Key Observations :
- Fluorination in compounds 35 and 36 increases polarity and may improve solubility compared to the non-fluorinated target compound .
Heterocyclic and Sulfur-Containing Derivatives
Key Observations :
- Sulfur-containing derivatives (e.g., thienopyrazolyl, benzothiazolyl) exhibit higher molecular weights and rotatable bonds, which may influence pharmacokinetic properties such as oral bioavailability .
Pharmacologically Active Analogues
Key Observations :
- ZINC33268577 shares a similar molecular shape with tivozanib (Shape Tanimoto = 0.803) but differs in hydrogen-bonding capacity, which may reduce off-target effects .
Biological Activity
3-Bromo-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 292.14 g/mol. The compound features a bromine atom at the meta position of the benzene ring and a pyridin-3-ylmethyl group attached to the amide nitrogen, which is crucial for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the pyridinyl group enhances binding affinity and specificity towards these targets, potentially modulating their activity.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells, with an IC value of approximately 15 µM, indicating potent anticancer properties (Reference: ).
- Antimicrobial Properties : The compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 20 to 50 µg/mL, comparable to standard antibiotics (Reference: ).
- Anti-inflammatory Effects : In vitro assays revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages (Reference: ).
- Antiviral Activity : Preliminary studies indicated that the compound could inhibit the entry of viruses into host cells, suggesting potential applications in antiviral drug development (Reference: ).
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds such as 4-bromo-N-(pyridin-2-ylmethyl)benzamide. While both compounds exhibit similar activities, variations in their substituents lead to differences in potency and selectivity.
Table 2: Comparison of Biological Activities
| Compound | Anticancer IC (µM) | Antibacterial MIC (µg/mL) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | 15 | 20 | Significant |
| 4-Bromo-N-(pyridin-2-ylmethyl)benzamide | 25 | 30 | Moderate |
Q & A
Basic: What are the recommended synthetic routes for 3-bromo-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized?
Answer:
A common method involves coupling 3-bromobenzoic acid with 3-(aminomethyl)pyridine using a coupling agent like HATU or EDCI in the presence of a base (e.g., DIPEA) in dichloromethane or DMF. For example, analogous compounds (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide) were synthesized via activation of the carboxylic acid followed by amide bond formation, yielding ~81% under optimized conditions . Key parameters include:
- Temperature : Room temperature for coupling reactions.
- Solvent : Polar aprotic solvents (DMF, DCM) improve solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Advanced: How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?
Answer:
Halogen positioning (e.g., bromine at meta vs. para positions) significantly alters electronic properties and steric interactions, impacting target binding. For instance:
- Bromine at C3 : Enhances lipophilicity and π-stacking in enzyme active sites (observed in kinase inhibitors) .
- Fluorine substitution : Reduces metabolic degradation (see SAR studies on trifluoromethyl-containing analogs in ) .
Comparative studies using analogs like 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide reveal that electron-withdrawing groups improve stability but may reduce solubility . Computational modeling (DFT, molecular docking) is recommended to predict substituent effects .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, H NMR of a related compound (35 in ) shows pyridyl protons at δ 6.95–8.15 ppm and methyl groups at δ 2.45–2.49 ppm .
- HPLC : Purity ≥99% achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemistry; monoclinic crystal systems (e.g., P21/c) are typical for benzamide derivatives (see ) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Answer:
Discrepancies often arise from solvent effects or transition-state inaccuracies in simulations. Strategies include:
Multi-method Validation : Combine DFT with molecular dynamics to account for solvation .
Experimental Feedback : Use kinetic studies (e.g., variable-temperature NMR) to refine computational models. For example, highlights ICReDD’s approach to iterative computational-experimental loops .
Basic: What are the best practices for assessing the purity and stability of this compound?
Answer:
- Purity Analysis : Use HPLC (≥99% purity threshold) with UV detection at 254 nm .
- Stability Testing :
- Storage : -20°C under inert atmosphere (N or Ar) to prevent hydrolysis.
- Accelerated Degradation Studies : Expose to heat (40°C)/humidity (75% RH) and monitor via TLC or LC-MS.
Advanced: What mechanistic insights exist for this compound’s inhibition of kinase or bacterial targets?
Answer:
Similar benzamide derivatives (e.g., 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide) inhibit PI3K/AKT pathways by competitively binding ATP pockets via pyridyl and benzamide interactions . For antibacterial activity, trifluoromethyl analogs () disrupt bacterial PPTase enzymes, blocking lipid biosynthesis . Biochemical assays (e.g., fluorescence polarization or ITC) quantify binding affinities and mode of action.
Basic: How can researchers design robust biological assays to evaluate this compound’s efficacy?
Answer:
- Enzyme Inhibition : Use FRET-based assays (e.g., Z’-LYTE® kinase kits) with IC determination .
- Cellular Uptake : Radiolabeling (e.g., H) or fluorescent tagging (e.g., BODIPY) to track intracellular distribution.
Advanced: What computational tools are effective for predicting the pharmacokinetics of this compound?
Answer:
- ADME Prediction : SwissADME or ADMETLab2.0 estimate logP, solubility, and CYP450 interactions.
- Metabolic Stability : MDCK permeability assays combined with PBPK modeling .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (avoid skin/eye contact per S24/25 ).
- Ventilation : Use fume hoods; minimize dust inhalation (S22 ).
Advanced: How can crystallographic data (e.g., from ) inform co-crystallization studies with target proteins?
Answer:
Crystal packing parameters (e.g., monoclinic P21/c, a = 25.0232 Å) guide solvent selection for protein-ligand co-crystallization. Molecular replacement (PHASER) or cryo-EM may resolve binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
